4-Bromo-1-butanol

Nucleophilic substitution SN2 reactivity Alkyl halide

4-Bromo-1-butanol (CAS 33036-62-3) is a primary alkyl halide and primary alcohol, with the molecular formula C₄H₉BrO and a molecular weight of 153.02 g/mol. Its bifunctional nature—possessing both a terminal bromine atom and a terminal hydroxyl group—enables selective, orthogonal reactivity in nucleophilic substitution, esterification, and etherification pathways.

Molecular Formula C4H9BrO
Molecular Weight 153.02 g/mol
CAS No. 33036-62-3
Cat. No. B1194514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-butanol
CAS33036-62-3
Molecular FormulaC4H9BrO
Molecular Weight153.02 g/mol
Structural Identifiers
SMILESC(CCBr)CO
InChIInChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2
InChIKeySIJLYRDVTMMSIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-butanol (CAS 33036-62-3): Bifunctional Intermediate for Pharmaceutical and Fine Chemical Synthesis


4-Bromo-1-butanol (CAS 33036-62-3) is a primary alkyl halide and primary alcohol, with the molecular formula C₄H₉BrO and a molecular weight of 153.02 g/mol [1]. Its bifunctional nature—possessing both a terminal bromine atom and a terminal hydroxyl group—enables selective, orthogonal reactivity in nucleophilic substitution, esterification, and etherification pathways [1]. The compound is typically a clear, colorless to pale yellow liquid with a boiling point of 56-58 °C and a density of 1.68 g/cm³ [1], and it is commercially available at purities ranging from ≥80% (qNMR) to ≥98% (GC), with technical grades often containing varying amounts of tetrahydrofuran as a solvent [2].

4-Bromo-1-butanol: Why Halogen and Chain-Length Analog Substitutions Compromise Synthetic Outcomes


Direct substitution of 4-bromo-1-butanol with its chloro, iodo, or alternative bromoalkanol analogs is not straightforward due to divergent reactivity and stability profiles. In nucleophilic substitution pathways, the carbon-halogen bond strength and leaving-group ability follow the established halogen order (I > Br > Cl), meaning 4-chloro-1-butanol will react significantly slower than 4-bromo-1-butanol under identical conditions, while 4-iodo-1-butanol offers higher reactivity but suffers from markedly poorer thermal and light stability, requiring more stringent handling and storage [1]. Furthermore, 1,4-dibromobutane lacks the hydroxyl handle necessary for selective, orthogonal functionalization, precluding its use in applications where a free alcohol is required for subsequent esterification or etherification steps. Even within the bromoalkanol series, the chain-length (e.g., 3-bromo-1-propanol) alters the intramolecular cyclization propensity and steric environment of the electrophilic center, affecting both reaction kinetics and product distribution in ring-closure and polymerization reactions [1].

4-Bromo-1-butanol: Quantifiable Differentiation from Halogenated Butanol Analogs for Informed Procurement


Nucleophilic Substitution Reactivity: 4-Bromo-1-butanol vs. 4-Chloro-1-butanol vs. 4-Iodo-1-butanol

In SN2 reactions, the relative reactivity of alkyl halides is governed primarily by the leaving-group ability of the halide ion. The established order of reactivity for primary alkyl halides is R–I > R–Br > R–Cl, with the rate difference between bromides and chlorides typically being 50- to 100-fold under identical conditions [1]. This class-level inference, derived from well-established physical organic chemistry principles, indicates that 4-bromo-1-butanol will undergo nucleophilic substitution significantly faster than 4-chloro-1-butanol. Conversely, while 4-iodo-1-butanol is more reactive, the carbon-iodine bond is weaker and more susceptible to homolytic cleavage, leading to instability under ambient light and heat [1].

Nucleophilic substitution SN2 reactivity Alkyl halide Leaving group ability

Thermal and Storage Stability: 4-Bromo-1-butanol vs. 4-Iodo-1-butanol

4-Bromo-1-butanol requires storage at −20°C and is sensitive to moisture and light [1][2]. While this imposes a cold-chain requirement, it is far less stringent than that for 4-iodo-1-butanol, which is typically stored at −20°C or lower in amber vials under strict inert atmosphere due to the extreme light-sensitivity and thermal lability of the C–I bond . The bromo compound's stability profile aligns with standard laboratory and industrial handling practices, whereas the iodo analog demands specialized storage infrastructure that may be impractical for large-scale or routine use.

Storage stability Thermal decomposition Light sensitivity Halogenated alcohols

Commercial Purity and Impurity Profile: 4-Bromo-1-butanol vs. 4-Chloro-1-butanol

4-Bromo-1-butanol is routinely supplied at technical grade (≥85% GC, solvent-free) or higher purity (≥98% GC) with defined impurity limits (total impurities ≤1.0% by HPLC, water ≤0.5%) [1]. In contrast, 4-chloro-1-butanol is typically offered at 85% technical grade with fewer vendors supplying high-purity (>98%) material, and detailed impurity specifications are less consistently published . This difference in available purity grades and analytical transparency is critical for pharmaceutical intermediate applications where genotoxic impurity control is mandated.

Purity specifications GC assay Pharmaceutical intermediate Impurity profile

Application in Cross-Electrophile Coupling: A Unique Reactivity Profile vs. Saturated Dihalides

4-Bromo-1-butanol is specifically cited as a reactant for the synthesis of tetrasubstituted alkenes via cross-electrophile coupling and tandem metallacycle formation . This application exploits the bifunctional nature of the compound: the bromine atom serves as the electrophilic coupling partner, while the hydroxyl group remains available for subsequent functionalization or can participate in directing-group effects. In contrast, saturated dihalides such as 1,4-dibromobutane cannot participate in such tandem processes without additional protection/deprotection steps, and 4-chloro-1-butanol's lower reactivity diminishes coupling efficiency under standard nickel- or palladium-catalyzed conditions.

Cross-electrophile coupling Tetrasubstituted alkenes Tandem metallacycle Bifunctional building block

4-Bromo-1-butanol: Optimal Research and Industrial Deployment Scenarios Based on Comparative Evidence


Pharmaceutical API Intermediate Synthesis Requiring High-Purity Starting Materials

4-Bromo-1-butanol is the preferred choice when synthesizing Active Pharmaceutical Ingredients (APIs) or advanced intermediates that demand high-purity (≥98%) starting materials with rigorously defined impurity profiles . The availability of this compound with total impurities ≤1.0% by HPLC and water content ≤0.5% reduces the risk of introducing genotoxic or process-related impurities that could derail late-stage development or regulatory filing. This scenario is particularly relevant for the synthesis of heterocyclic drug candidates where the bromoalkyl chain serves as a key pharmacophore linker .

Nucleophilic Substitution Reactions Where Kinetics and Stability Must Be Balanced

For SN2 reactions requiring a balance between acceptable reaction rates and manageable bench-top stability, 4-bromo-1-butanol is the optimal halogenated butanol building block. Its bromine leaving group provides approximately 50- to 100-fold higher reactivity than the corresponding chloride , enabling shorter reaction times and milder conditions, while avoiding the extreme light- and thermal-sensitivity that complicates handling and storage of 4-iodo-1-butanol . This balance is especially valuable in academic research settings and in industrial process development where robust, reproducible procedures are paramount.

Synthesis of Tetrasubstituted Alkenes via Cross-Electrophile Coupling

When the synthetic target is a tetrasubstituted alkene, 4-bromo-1-butanol's demonstrated utility in cross-electrophile coupling and tandem metallacycle formation makes it a strategic starting material. The presence of the hydroxyl group orthogonally to the bromide allows for sequential functionalization: the bromide participates in the key C–C bond-forming cross-coupling step, while the alcohol can be subsequently transformed into a leaving group, protected, or oxidized as needed. Alternative reagents lacking this orthogonal functionality (e.g., 1,4-dibromobutane) would require additional protection/deprotection steps, increasing step count and reducing overall yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-butanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.